Boc-tyr(2,6-DI-CL-bzl)-OH

Catalog No.
S663271
CAS No.
40298-71-3
M.F
C21H23Cl2NO5
M. Wt
440,32 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-tyr(2,6-DI-CL-bzl)-OH

CAS Number

40298-71-3

Product Name

Boc-tyr(2,6-DI-CL-bzl)-OH

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23Cl2NO5

Molecular Weight

440,32 g/mole

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

DODHIGHXRDNRPP-SFHVURJKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Synonyms

40298-71-3;Boc-Tyr(2,6-Cl2-Bzl)-OH;BOC-TYR(2,6-DI-CL-BZL)-OH;Boc-O-(2,6-dichlorobenzyl)-L-tyrosine;C21H23Cl2NO5;AmbotzBAA1441;AC1Q1MS0;15393_ALDRICH;SCHEMBL1309887;Boc-L-Tyr(2,6-cl2bzl)-OH;15393_FLUKA;CTK1D6626;DODHIGHXRDNRPP-SFHVURJKSA-N;MolPort-003-926-774;ZINC2539566;6458AH;K-8615;Boc-O-[(2,6-dichlorophenyl)-methyl]-L-tyrosine;N-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine;N-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine;O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Peptide Synthesis:

Boc-Tyr(2,6-di-Cl-Bzl)-OH, also known as N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, is primarily used as a building block in solid-phase peptide synthesis (SPPS) []. SPPS is a chemical technique for efficiently creating peptides, which are chains of amino acids. Boc-Tyr(2,6-di-Cl-Bzl)-OH specifically incorporates the amino acid tyrosine (Tyr) into the peptide sequence, with the "2,6-di-Cl-Bzl" group protecting the side chain during the synthesis process []. This protecting group is later removed under specific conditions to reveal the functional hydroxyl group of tyrosine [].

Incorporation of Specific Properties:

The presence of the 2,6-dichlorobenzyl group (di-Cl-Bzl) in Boc-Tyr(2,6-di-Cl-Bzl)-OH offers certain advantages:

  • Increased hydrophobicity: The di-Cl-Bzl group introduces hydrophobicity to the side chain of tyrosine, which can influence the overall properties of the resulting peptide. This can be beneficial for studies on protein-protein interactions, membrane permeability, and self-assembly of peptides [, ].

Potential Applications:

By incorporating Boc-Tyr(2,6-di-Cl-Bzl)-OH into peptides, researchers can explore various scientific avenues, including:

  • Development of novel therapeutics: Peptides with specific properties, influenced by the di-Cl-Bzl group, could be designed for targeted drug delivery or as potential therapeutic agents themselves [].
  • Investigation of protein function: Studying how the di-Cl-Bzl group affects peptide interactions with other molecules can provide insights into protein function and potential therapeutic targets [].
  • Material science applications: Peptides containing Boc-Tyr(2,6-di-Cl-Bzl)-OH might be used to design new materials with specific functionalities, such as self-assembling structures or biocompatible materials [].

XLogP3

5.2

Other CAS

40298-71-3

Wikipedia

L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-

General Manufacturing Information

L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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